3-(3,4-Dichlorophenyl)-1,1-diethylurea
Overview
Description
3-(3,4-Dichlorophenyl)-1,1-diethylurea is a chemical compound belonging to the phenylurea class. It is known for its applications in various fields, including agriculture, chemistry, and pharmaceuticals. This compound is characterized by the presence of two chlorine atoms attached to the phenyl ring and two ethyl groups attached to the urea moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dichlorophenyl)-1,1-diethylurea typically involves the reaction of 3,4-dichloroaniline with diethyl carbonate in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate isocyanate, which subsequently reacts with diethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound often employs continuous feeding reactions. In this method, 3,4-dichloroaniline is reacted with phosgene to form 3,4-dichlorophenyl isocyanate, which is then treated with diethylamine to produce the desired compound .
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dichlorophenyl)-1,1-diethylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives.
Reduction: Reduction reactions can convert it into amines.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of urea derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted phenylureas.
Scientific Research Applications
3-(3,4-Dichlorophenyl)-1,1-diethylurea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Employed in studies related to enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of herbicides and pesticides.
Mechanism of Action
The mechanism of action of 3-(3,4-Dichlorophenyl)-1,1-diethylurea involves the inhibition of specific enzymes and proteins. It acts by binding to the active sites of these enzymes, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dichlorophenyl)-1,1-dimethylurea: Similar in structure but with methyl groups instead of ethyl groups.
3-(3,4-Dichlorophenyl)-1,1-dipropylurea: Similar in structure but with propyl groups instead of ethyl groups.
3-(3,4-Dichlorophenyl)-1,1-diisopropylurea: Similar in structure but with isopropyl groups instead of ethyl groups
Uniqueness
3-(3,4-Dichlorophenyl)-1,1-diethylurea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of ethyl groups enhances its solubility and reactivity compared to its methyl and propyl analogs.
Properties
IUPAC Name |
3-(3,4-dichlorophenyl)-1,1-diethylurea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14Cl2N2O/c1-3-15(4-2)11(16)14-8-5-6-9(12)10(13)7-8/h5-7H,3-4H2,1-2H3,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XENORHLEQQVHAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)NC1=CC(=C(C=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30935215 | |
Record name | N'-(3,4-Dichlorophenyl)-N,N-diethylcarbamimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30935215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15545-50-3 | |
Record name | N′-(3,4-Dichlorophenyl)-N,N-diethylurea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15545-50-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Urea, 3-(3,4-dichlorophenyl)-1,1-diethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015545503 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N'-(3,4-Dichlorophenyl)-N,N-diethylcarbamimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30935215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 15545-50-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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